2-[4-(Cyclopent-3-en-1-yloxy)-3,5-dimethoxyphenyl]ethan-1-amine
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Overview
Description
2-[4-(Cyclopent-3-en-1-yloxy)-3,5-dimethoxyphenyl]ethan-1-amine is an organic compound with the molecular formula C15H21NO3. This compound features a cyclopentene ring, an ether linkage, and a dimethoxyphenyl group, making it a unique structure in organic chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Cyclopent-3-en-1-yloxy)-3,5-dimethoxyphenyl]ethan-1-amine typically involves the following steps:
Formation of the Cyclopent-3-en-1-yloxy Intermediate: This step involves the reaction of cyclopent-3-en-1-ol with an appropriate halogenating agent to form cyclopent-3-en-1-yloxy halide.
Etherification: The cyclopent-3-en-1-yloxy halide is then reacted with 3,5-dimethoxyphenol in the presence of a base to form the ether linkage.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
2-[4-(Cyclopent-3-en-1-yloxy)-3,5-dimethoxyphenyl]ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted amines or ethers.
Scientific Research Applications
2-[4-(Cyclopent-3-en-1-yloxy)-3,5-dimethoxyphenyl]ethan-1-amine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-[4-(Cyclopent-3-en-1-yloxy)-3,5-dimethoxyphenyl]ethan-1-amine involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
- 2-(Cyclopent-3-en-1-yloxy)acetic acid
- 2-(Cyclopent-3-en-1-yloxy)isonicotinonitrile
- 2-(Cyclopent-1-en-1-yl)ethan-1-amine hydrochloride
Uniqueness
2-[4-(Cyclopent-3-en-1-yloxy)-3,5-dimethoxyphenyl]ethan-1-amine is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound in synthetic chemistry and drug development.
Properties
Molecular Formula |
C15H21NO3 |
---|---|
Molecular Weight |
263.33 g/mol |
IUPAC Name |
2-(4-cyclopent-3-en-1-yloxy-3,5-dimethoxyphenyl)ethanamine |
InChI |
InChI=1S/C15H21NO3/c1-17-13-9-11(7-8-16)10-14(18-2)15(13)19-12-5-3-4-6-12/h3-4,9-10,12H,5-8,16H2,1-2H3 |
InChI Key |
GDAJWTSYHHQLKP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC2CC=CC2)OC)CCN |
Origin of Product |
United States |
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